molecular formula C22H21FN2O3 B4440168 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B4440168
M. Wt: 380.4 g/mol
InChI Key: RVTZEGYAPUKIKE-UHFFFAOYSA-N
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Description

2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide include other indole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c23-19-9-3-1-6-15(19)13-25-14-18(17-8-2-4-10-20(17)25)21(26)22(27)24-12-16-7-5-11-28-16/h1-4,6,8-10,14,16H,5,7,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTZEGYAPUKIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 2
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 5
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

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